molecular formula C4H9KNO2 B096361 Potassium N,N-dimethylglycinate CAS No. 17647-86-8

Potassium N,N-dimethylglycinate

Cat. No.: B096361
CAS No.: 17647-86-8
M. Wt: 142.22 g/mol
InChI Key: OBMWWBLUVJBOIZ-UHFFFAOYSA-N
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Description

Potassium N,N-dimethylglycinate is a chemical compound with the molecular formula C4H8KNO2. It is a potassium salt of N,N-dimethylglycine, which is a derivative of the amino acid glycine. This compound is known for its high solubility in water and its applications in various fields, including chemistry, biology, and industry .

Scientific Research Applications

Potassium N,N-dimethylglycinate has a wide range of applications in scientific research:

Safety and Hazards

Potassium N,N-dimethylglycinate is classified as a substance that causes serious eye damage . It is labeled with the signal word “Danger” and the hazard pictogram GHS05 for corrosion .

Future Directions

Potassium N,N-dimethylglycinate and other amino acid salts have been studied for their potential use in CO2 capture . These compounds offer several advantages over conventional amine solutions, including good initial CO2 solubility and lower energy requirements for solvent regeneration .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium N,N-dimethylglycinate can be synthesized through the reaction of glycine with dimethyl sulfate in the presence of potassium hydroxide. The reaction is typically carried out in an anhydrous ether solution at a controlled temperature of 0-5°C. The reaction mixture is then filtered to obtain the crystalline product, which is washed with ether and acetic anhydride, followed by ethanol to yield the final product .

Industrial Production Methods

Industrial production of this compound involves the neutralization of N,N-dimethylglycine sodium salt with sulfuric acid. The sodium salt is prepared by reacting formaldehyde, sodium bisulfite, dimethylamine, and sodium cyanide, followed by caustic hydrolysis. The resulting N,N-dimethylglycine is then neutralized with potassium hydroxide to form the potassium salt .

Chemical Reactions Analysis

Types of Reactions

Potassium N,N-dimethylglycinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N,N-dimethylglycine oxide.

    Reduction: It can be reduced to form N,N-dimethylglycine.

    Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation reactions typically involve reagents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: N,N-dimethylglycine oxide.

    Reduction: N,N-dimethylglycine.

    Substitution: Halogenated derivatives of N,N-dimethylglycine.

Mechanism of Action

The mechanism of action of Potassium N,N-dimethylglycinate involves its role as a methyl donor in biochemical reactions. It participates in the methylation of various substrates, including nucleic acids, proteins, and lipids. This methylation process is crucial for regulating gene expression, protein function, and lipid metabolism. The compound also acts as an agonist of the glycine site of the NMDA receptor, which is involved in neurotransmission and synaptic plasticity .

Comparison with Similar Compounds

Similar Compounds

  • Potassium prolinate
  • Potassium taurate
  • Potassium sarcosinate

Comparison

Potassium N,N-dimethylglycinate is unique due to its high solubility in water and its stability under various conditions.

Properties

CAS No.

17647-86-8

Molecular Formula

C4H9KNO2

Molecular Weight

142.22 g/mol

IUPAC Name

potassium;2-(dimethylamino)acetate

InChI

InChI=1S/C4H9NO2.K/c1-5(2)3-4(6)7;/h3H2,1-2H3,(H,6,7);

InChI Key

OBMWWBLUVJBOIZ-UHFFFAOYSA-N

SMILES

CN(C)CC(=O)[O-].[K+]

Canonical SMILES

CN(C)CC(=O)O.[K]

17647-86-8

Pictograms

Corrosive

Related CAS

1118-68-9 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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